molecular formula C20H36N2 B14611617 N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine CAS No. 60386-29-0

N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine

Cat. No.: B14611617
CAS No.: 60386-29-0
M. Wt: 304.5 g/mol
InChI Key: AQIDETOPYJDUOX-UHFFFAOYSA-N
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Description

N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C20H36N2. It is also known by its synonym, 1,4-Benzenediamine, N,N’-bis(1-methylhexyl). This compound is characterized by the presence of two heptan-2-yl groups attached to a benzene ring at the 1 and 4 positions, making it a diamine derivative .

Properties

CAS No.

60386-29-0

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

IUPAC Name

1-N,4-N-di(heptan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C20H36N2/c1-5-7-9-11-17(3)21-19-13-15-20(16-14-19)22-18(4)12-10-8-6-2/h13-18,21-22H,5-12H2,1-4H3

InChI Key

AQIDETOPYJDUOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Di(heptan-2-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with heptan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~4~-Di(heptan-2-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Di(heptan-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure with different alkyl groups.

  • **N~1~-phenyl-N~4~-(propan-2-yl)

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